5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated flow synthesis techniques. These methods allow for the continuous production of the compound with real-time monitoring and control of reaction parameters . This approach not only improves efficiency but also ensures consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of pyrazole derivatives .
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to tubulin, a cytoskeletal protein, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s trimethoxyphenyl group is crucial for its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known tubulin-binding agent with a similar trimethoxyphenyl group, used in cancer therapy.
5-amino-4-cyano-1,2,3-triazoles: Another class of compounds with similar synthetic routes and biological activities.
Uniqueness
What sets 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-28-18-10-14(11-19(29-2)21(18)30-3)9-15(12-23)20-17(13-24)22(25)27(26-20)16-7-5-4-6-8-16/h4-11H,25H2,1-3H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTCILIRIPCFNA-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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